
AB-Pinaca
Vue d'ensemble
Description
AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) classified under Schedule I of the Controlled Substances Act by the U.S. Drug Enforcement Administration (DEA) since 2015 . Structurally, it features an indazole core substituted with a pentyl chain at the N1 position and a carboxamide group at the C3 position linked to an amino-3-methyl-1-oxobutane moiety . This compound exhibits high affinity for human cannabinoid receptors (CB1 and CB2), with nanomolar-range potency at CB1 receptors . Its pharmacological effects include psychoactive properties, but it also poses risks of toxicity, including seizures, tachycardia, and fatalities .
Méthodes De Préparation
La préparation de AB-PINACA commence généralement avec l'acide indazole-3-carboxylique comme matière première. La voie de synthèse implique les étapes suivantes:
Formation du noyau d'Indazole: L'acide indazole-3-carboxylique est réagi avec des réactifs appropriés pour former la structure du noyau d'indazole.
Réaction d'Amidation: Le noyau d'indazole est ensuite soumis à une réaction d'amidation avec une amine appropriée pour former le groupe carboxamide.
Alkylation: La dernière étape implique l'alkylation du noyau d'indazole avec un groupe pentyle pour obtenir this compound.
Les méthodes de production industrielle pour this compound suivent des voies de synthèse similaires mais sont optimisées pour la production à grande échelle. Ces méthodes impliquent souvent l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour garantir une qualité et un rendement constants du produit.
Analyse Des Réactions Chimiques
AB-PINACA subit diverses réactions chimiques, notamment:
Oxydation: this compound peut être oxydé pour former des dérivés hydroxylés et cétoniques. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: La réduction de this compound peut donner des dérivés aminés. Les agents réducteurs tels que l'hydrure de lithium aluminium sont couramment utilisés.
Substitution: Des réactions de substitution nucléophile peuvent se produire au niveau du noyau d'indazole, conduisant à la formation de divers dérivés substitués.
Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, cétoniques et aminés, qui peuvent être analysés plus en détail à l'aide de techniques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS).
Applications de Recherche Scientifique
This compound a été largement étudié pour ses interactions avec les récepteurs cannabinoïdes. Ses applications dans la recherche scientifique comprennent:
Chimie: this compound est utilisé comme étalon de référence en chimie analytique pour la détection et la quantification des cannabinoïdes synthétiques dans des échantillons biologiques.
Biologie: Les chercheurs étudient this compound pour comprendre ses effets sur le système endocannabinoïde et ses avantages thérapeutiques potentiels.
Médecine: Bien qu'il ne soit pas approuvé pour un usage médical, this compound est étudié pour ses propriétés analgésiques et son utilisation potentielle dans la gestion de la douleur.
Mécanisme d'Action
This compound exerce ses effets en agissant comme un agoniste puissant du récepteur cannabinoïde de type 1 (CB1) et du récepteur cannabinoïde de type 2 (CB2). Le composé se lie à ces récepteurs avec une forte affinité, conduisant à l'activation des voies de signalisation en aval. Cette activation se traduit par divers effets physiologiques, notamment l'analgésie, l'euphorie et la perception altérée. Les cibles moléculaires de this compound comprennent les récepteurs CB1 et CB2, qui font partie du système endocannabinoïde .
Applications De Recherche Scientifique
Pharmacological Properties
AB-Pinaca exhibits significant binding affinity for both human cannabinoid receptor type 1 (CB1) and type 2 (CB2). Research indicates that it activates these receptors at low nanomolar concentrations, demonstrating a potency that is 2 to 14 times greater than that of Δ9-tetrahydrocannabinol (Δ9-THC) in various assays, including locomotor suppression and antinociception .
Key Findings:
- Binding Affinity : this compound binds effectively to CB1 and CB2 receptors, showing a preference for CB2 in some assays .
- Potency : In tetrad assays, this compound was found to be more potent than Δ9-THC, with effects reversible by rimonabant, a known CB1 antagonist .
- Agonist Activity : It acts as a full agonist at both CB receptors, suggesting potential for significant physiological effects similar to those of natural cannabinoids .
Biological Effects
The biological responses induced by this compound include hypothermia, catalepsy, and antinociception. These effects are indicative of its potential use in pain management and other therapeutic areas, although it currently lacks established therapeutic applications .
In Vitro and In Vivo Studies:
- Chronic Treatment Effects : Chronic exposure to this compound leads to greater desensitization of CB1 receptors compared to Δ9-THC, which may contribute to tolerance development .
- Metabolic Profile : Monohydroxy metabolites of this compound maintain full agonist activity at CB receptors, indicating that the compound's effects could persist through its metabolites .
Case Studies and Reports
Several case studies have documented the adverse effects associated with this compound use. Reports indicate an increase in severe adverse reactions linked to synthetic cannabinoid use, including fatalities. These incidents underscore the need for further research into the safety profile of this compound and similar compounds.
Notable Cases:
- A critical review highlighted instances where this compound was implicated in mini-epidemics characterized by severe health consequences .
- Reports from emergency departments have noted cases of intoxication leading to acute psychiatric symptoms and cardiovascular complications following this compound consumption .
Data Tables
The following tables summarize key pharmacological data and findings related to this compound:
Parameter | This compound | Δ9-THC |
---|---|---|
Binding Affinity (CB1) | Low nanomolar | Moderate |
Potency (Tetrad Assays) | 2-14 times more potent | Baseline |
Agonist Activity | Full agonist | Partial agonist |
Desensitization | Greater than Δ9-THC | Baseline |
Study Type | Findings |
---|---|
In Vitro | High potency at CB receptors |
In Vivo | Significant biological responses |
Case Reports | Severe adverse reactions noted |
Mécanisme D'action
AB-PINACA exerts its effects by acting as a potent agonist for the cannabinoid type 1 receptor (CB1) and cannabinoid type 2 receptor (CB2). The compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological effects, including analgesia, euphoria, and altered perception. The molecular targets of this compound include the CB1 and CB2 receptors, which are part of the endocannabinoid system .
Comparaison Avec Des Composés Similaires
Structural Analogues and Pharmacological Activity
Table 1: Structural and Pharmacological Comparison of AB-PINACA and Analogues
Key Insights :
- Substituent Effects : The pentyl chain in this compound contributes to moderate CB1 potency, while fluorinated (e.g., 5F-AB-PINACA) or bulky substituents (e.g., adamantyl in APINACA) alter receptor binding and metabolic stability .
- Toxicity : AB-FUBINACA and ADB-PINACA exhibit higher toxicity due to enhanced receptor activation and metabolic resistance .
Metabolic Pathways and Stability
Table 2: Metabolic Stability and Degradation Pathways
Key Insights :
- Storage Stability : this compound and AB-FUBINACA remain stable under refrigerated and room-temperature conditions, unlike XLR-11 and UR-144 .
- Metabolic Overlap : this compound and 5F-AB-PINACA share metabolites (e.g., carboxylated derivatives), complicating forensic differentiation .
Enzyme Inhibition and Drug-Drug Interactions
This compound inhibits cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP2C19) and organic anion transporter 3 (OAT3), with time-dependent inhibition of CYP3A4 . In contrast:
Structural Basis :
- The amino-3-methyl-1-oxobutane moiety in this compound facilitates hydrogen bonding with CYP2C isoforms .
- The fluorobenzyl group in AB-FUBINACA shifts inhibitory selectivity toward CYP2B6 .
Analytical Differentiation
Table 3: Analytical Techniques for Differentiation
Key Insights :
Activité Biologique
AB-Pinaca, a synthetic cannabinoid receptor agonist, has garnered attention due to its potent biological activity and unique pharmacological properties. This compound, chemically known as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, was initially developed for research purposes and has been identified in various herbal products. Its interaction with cannabinoid receptors has significant implications for both therapeutic applications and public health concerns.
Pharmacodynamics and Receptor Interaction
This compound exhibits high affinity for the human cannabinoid receptors CB1 and CB2, with binding affinities of 2.87 nM and 0.88 nM, respectively, which is significantly higher than that of Δ9-tetrahydrocannabinol (Δ9-THC) . In vitro studies indicate that this compound functions as a full agonist at these receptors, demonstrating approximately 143 times the potency of Δ9-THC in activating G-protein-coupled signaling pathways .
Key Findings on Receptor Activity
- CB1 Receptor : this compound activates the CB1 receptor more effectively than Δ9-THC, leading to pronounced effects on locomotor activity, antinociception, and hypothermia .
- CB2 Receptor : The compound shows a slight selectivity for CB2 over CB1, suggesting potential therapeutic applications in inflammation and immune modulation .
Metabolic Profile
The metabolism of this compound involves extensive biotransformation, yielding numerous metabolites. Studies have identified at least 26 metabolites , including hydroxy and carboxylic acid derivatives produced through enzymatic activity in human liver microsomes . Notably, the primary metabolic pathways include:
- Hydroxylation : Occurs at multiple sites including the pentyl moiety.
- Carboxamide Hydrolysis : Predominantly mediated by carboxylesterases .
- Glucuronidation : Limited compared to other synthetic cannabinoids like JWH-018 .
Biological Effects and Case Studies
This compound's biological effects have been documented through various case studies highlighting its impact on human health. Reports of intoxication have described symptoms such as central nervous system depression, agitation, and seizures following exposure .
Case Study Overview
A notable case involved a 10-month-old child who experienced severe CNS depression after unintentional exposure to this compound. This incident underscores the compound's potential for harm, particularly in vulnerable populations .
Comparative Potency
This compound has been evaluated against other synthetic cannabinoids in terms of potency and efficacy. The following table summarizes key comparative findings:
Compound | CB1 Affinity (nM) | CB2 Affinity (nM) | Relative Potency (vs Δ9-THC) |
---|---|---|---|
This compound | 2.87 | 0.88 | 143 times |
Δ9-THC | 12.4 | 22.0 | Reference |
JWH-018 | 30 | 60 | ~15 times |
Q & A
Q. What validated analytical methods are recommended for detecting AB-PINACA in biological samples, and how do researchers address matrix interference?
Answer: The standard method for this compound detection involves liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC-MS) , as outlined in forensic protocols . To mitigate matrix interference in biological samples (e.g., blood, urine), researchers should:
- Use solid-phase extraction (SPE) for sample purification.
- Employ isotope-labeled internal standards (e.g., deuterated analogs) to improve quantification accuracy.
- Validate methods using matrix-matched calibration curves to account for ion suppression/enhancement effects.
Advanced studies may incorporate high-resolution mass spectrometry (HRMS) to differentiate this compound from structurally similar synthetic cannabinoids.
Q. How should researchers design in vivo studies to investigate this compound’s metabolic pathways while controlling for interspecies variability?
Answer:
- Basic Design: Use rodent models with controlled dosing (e.g., intraperitoneal injection) and collect plasma/hepatic tissues at timed intervals. Analyze metabolites via LC-MS/MS and compare with human liver microsome assays .
- Advanced Considerations:
- Address interspecies differences by cross-validating results with humanized liver mouse models .
- Apply pharmacokinetic modeling (e.g., compartmental analysis) to predict metabolite accumulation.
- Include knockout animal models to identify cytochrome P450 isoforms responsible for specific metabolic pathways.
Q. What strategies resolve contradictions in reported receptor-binding affinities of this compound across studies?
Answer: Discrepancies in CB1/CB2 receptor affinity data often arise from methodological variability. Researchers should:
- Standardize assay conditions : Use identical cell lines (e.g., CHO-K1 expressing human CB1) and radioligands (e.g., [³H]CP55,940).
- Control for allosteric modulation : Perform Schild regression analysis to distinguish competitive vs. non-competitive binding .
- Apply meta-analysis : Pool data from independent studies using random-effects models to identify confounding variables (e.g., temperature, buffer pH) .
Q. How can researchers optimize synthetic routes for this compound analogs to minimize byproducts in structure-activity relationship (SAR) studies?
Answer:
- Basic Synthesis : Use microwave-assisted synthesis to reduce reaction time and improve yield. Monitor intermediates via thin-layer chromatography (TLC) .
- Advanced Optimization :
- Apply Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst concentration, and temperature.
- Characterize byproducts using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to refine reaction pathways.
- Implement green chemistry principles (e.g., solvent-free reactions) for scalable, reproducible synthesis .
Q. What ethical and methodological challenges arise when studying this compound’s behavioral effects in human populations?
Answer:
- Ethical Considerations :
- Methodological Rigor :
Q. How should researchers critically evaluate the ecological validity of this compound toxicity studies using zebrafish models?
Answer:
- Basic Evaluation : Compare LC₅₀ values from zebrafish embryos with mammalian toxicity data. Assess concordance in neurobehavioral endpoints (e.g., locomotor suppression) .
- Advanced Mitigation of Limitations :
Q. What computational approaches are most effective for predicting this compound’s pharmacokinetic properties?
Answer:
- Basic Methods : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate logP, plasma protein binding, and volume of distribution.
- Advanced Workflows :
Q. How can systematic reviews address heterogeneity in this compound case report data?
Answer:
- Data Synthesis : Follow PRISMA guidelines and use PICOT framework to define inclusion criteria (e.g., Population: human; Intervention: this compound exposure) .
- Statistical Handling :
Q. What quality control measures are essential for reproducible electrophysiological studies of this compound’s effects on neuronal networks?
Answer:
- Standardization : Calibrate patch-clamp equipment daily using control agonists (e.g., WIN55,212-2).
- Advanced Controls :
Q. How should researchers design longitudinal studies to assess this compound’s long-term neurocognitive impacts?
Answer:
Propriétés
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-pentylindazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMHPAQOAAZSHS-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904034 | |
Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445752-09-9 | |
Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445752-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AB-PINACA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445752099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AB-PINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3KC3S2PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.